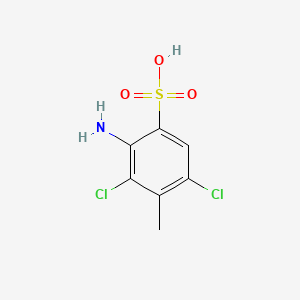
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- is an aromatic sulfonic acid derivative. This compound is characterized by the presence of amino, chloro, and methyl substituents on the benzene ring, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives using fuming sulfuric acid or sulfur trioxide .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available benzene derivatives. The process includes sulfonation, followed by nitration, halogenation, and alkylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides .
Scientific Research Applications
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like human neutrophil elastase, preventing substrate binding and subsequent enzymatic activity . This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound without any substituents.
p-Toluenesulfonic acid: Contains a methyl group at the para position.
Sulfanilic acid: Contains an amino group at the para position.
Uniqueness
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- is unique due to the combination of amino, chloro, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in specific applications such as enzyme inhibition and antimicrobial activity .
Biological Activity
Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- is a compound of significant interest due to its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Research indicates that benzenesulfonamide derivatives, including 2-amino-3,5-dichloro-4-methyl-, may exert their biological effects through various mechanisms:
- Calcium Channel Inhibition : Some studies suggest that these compounds can act as inhibitors of calcium channels, which play a crucial role in cardiovascular function. For instance, a derivative (4-(2-aminoethyl)-benzenesulfonamide) showed a decrease in perfusion pressure through inhibition of L-type calcium channels .
- Anticancer Activity : Preliminary studies have indicated that certain derivatives exhibit promising anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 and LoVo .
Cardiovascular Effects
A study highlighted the effect of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results demonstrated that the derivative 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to control conditions, suggesting potential therapeutic applications in hypertension management .
| Compound | Effect on Perfusion Pressure | Coronary Resistance |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Lowered |
| 2,5-dichloro-N-(4-nitrophenyl) | Minimal | Unchanged |
| Control | Baseline | Baseline |
Anticancer Activity
In vitro studies evaluated the anticancer effects of synthesized derivatives of benzenesulfonamides. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| LoVo | 30 | Cell cycle arrest |
Case Studies
- Cardiovascular Study : A detailed examination was conducted on the effects of 4-(2-aminoethyl)-benzenesulfonamide on isolated rat hearts. The study concluded that this compound could be a potential candidate for treating heart-related ailments due to its ability to modulate blood pressure through calcium channel interaction .
- Anticancer Research : In another study focusing on the anticancer properties of sulfonamide derivatives, researchers found that compounds similar to benzenesulfonic acid induced apoptosis in MCF-7 cells after 48 hours of exposure. This suggests that modifications in the sulfonamide structure can enhance biological activity against cancer cells .
Properties
CAS No. |
51750-32-4 |
|---|---|
Molecular Formula |
C7H7Cl2NO3S |
Molecular Weight |
256.11 g/mol |
IUPAC Name |
2-amino-3,5-dichloro-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9/h2H,10H2,1H3,(H,11,12,13) |
InChI Key |
BUURMHBKUUZRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)N)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















